![molecular formula C18H30O2 B12806741 Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol CAS No. 42587-47-3](/img/structure/B12806741.png)
Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol: is a complex organic compound characterized by its unique spirocyclic structure This compound contains multiple ring systems, including cyclohexane and tricyclo[73102,7]tridecane, with two hydroxyl groups attached at the 2’ and 13’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol typically involves multiple steps, starting from simpler precursors. One common method involves the Baeyer–Villiger oxidation of a tricyclo[7.3.1.02,7]tridecane derivative, followed by a series of rearrangements and functional group transformations . The reaction conditions often include the use of hydrogen peroxide in acidic media to facilitate the oxidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol undergoes various chemical reactions, including:
Oxidation: Conversion to keto acids via Baeyer–Villiger oxidation.
Reduction: Potential reduction of hydroxyl groups to form corresponding hydrocarbons.
Substitution: Functional group substitutions, particularly at the hydroxyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic media.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Keto acids: Formed from oxidation reactions.
Hydrocarbons: Resulting from reduction of hydroxyl groups.
Substituted derivatives: Various functionalized compounds depending on the substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions.
Biology and Medicine
The compound’s potential biological activity is of interest, particularly in the development of new pharmaceuticals. Its structural complexity may offer unique interactions with biological targets, leading to novel therapeutic agents.
Industry
In industry, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure may also find applications in materials science, particularly in the design of new polymers or advanced materials.
Mechanism of Action
The mechanism by which Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol exerts its effects depends on its specific interactions with molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the spirocyclic structure may influence the compound’s overall conformation and reactivity. These interactions can affect various molecular pathways, potentially leading to biological activity or unique material properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dioxo-2,7-epoxydiisophoran-1-ol: Another compound with a tricyclo[7.3.1.02,7]tridecane ring system.
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.0^{2,7}]tridecane]-2’,4’,6’-trien-13’-one: A related compound with additional functional groups.
Uniqueness
Spiro[cyclohexane-1,8’-tricyclo[73102,7]tridecane]-2’,13’-diol is unique due to its specific arrangement of rings and hydroxyl groups
Properties
CAS No. |
42587-47-3 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol |
InChI |
InChI=1S/C18H30O2/c19-16-13-7-6-8-14(16)18(20)12-5-2-9-15(18)17(13)10-3-1-4-11-17/h13-16,19-20H,1-12H2 |
InChI Key |
WEGYGDMAECNJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3CCCC(C3O)C4(C2CCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



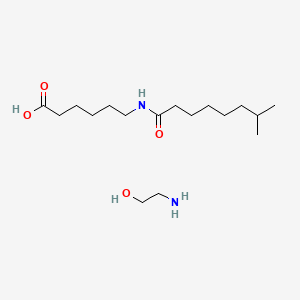
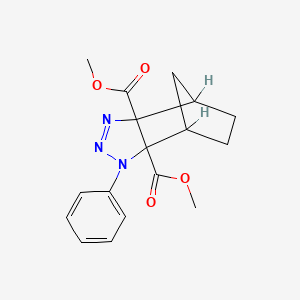
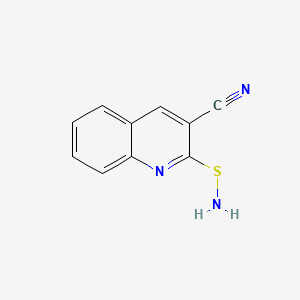
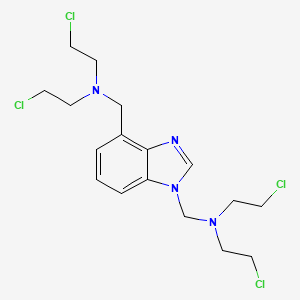

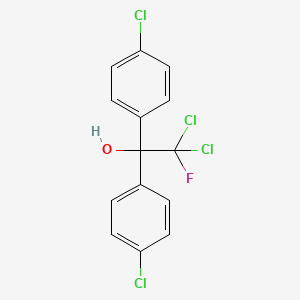

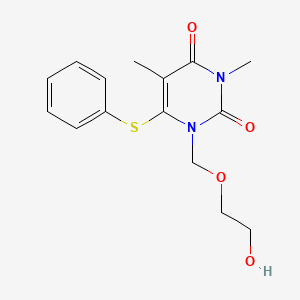


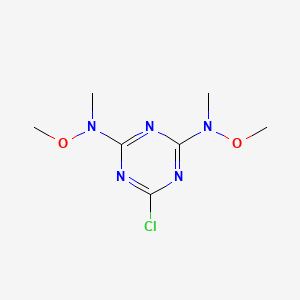

![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
